![molecular formula C23H14N4O4 B2867850 1-(3-nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901044-46-0](/img/structure/B2867850.png)
1-(3-nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “1-(3-nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several interesting structural features, including a quinoline ring, a pyrazole ring, and a dioxole ring . These types of structures are often found in bioactive compounds, including drugs and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline, pyrazole, and dioxole rings. The nitrophenyl and phenyl groups would also contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures have been involved in various chemical reactions. For example, quinoline derivatives have been used as CDK2 inhibitors .Scientific Research Applications
Synthesis and Structural Insights
The synthesis of pyrazolo[3,4-c]- and pyrazolo[4,3-c]quinolines, including derivatives structurally related to 1-(3-nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, involves complex synthetic routes that include cyclization reactions and the formation of the pyridine ring as a crucial step. These synthetic strategies often leverage regioselective metalation, cross-coupling reactions, and the use of protecting groups to achieve the desired structures (Pawlas et al., 2000). Additionally, the structural evaluation of similar compounds underscores the significance of intramolecular hydrogen bonding and its effect on reactivity and stability (Szlachcic et al., 2020).
Photophysical Properties
Studies on the photophysical properties of azole-quinoline-based fluorophores, closely related to the compound of interest, reveal insights into their excited-state intramolecular proton transfer (ESIPT) processes, dual emission patterns, and large Stokes shifts. These properties are influenced by solvent polarity, offering potential applications in fluorescence spectroscopy and materials science (Padalkar & Sekar, 2014).
Antimicrobial Applications
The antimicrobial activity of novel quinoline derivatives, including pyrazoloquinolines, has been investigated, demonstrating their efficacy against various microbial strains. This highlights the potential of such compounds in the development of new antimicrobial agents (Abu‐Hashem & Gouda, 2017).
Supramolecular Chemistry
Research on 2-phenylpyrazolo[4,3-c]quinolin-3-one monohydrates reveals intricate details about their crystal structures, highlighting the role of water molecules in forming supramolecular assemblies through hydrogen bonding. This emphasizes the compound's relevance in crystal engineering and supramolecular chemistry (Ferreira et al., 2013).
Antioxidant and Antimalarial Activities
Derivatives of pyrazolo[4,3-c]quinolines have been synthesized and evaluated for their antioxidant and antimalarial activities, demonstrating significant potential in pharmaceutical applications. These studies contribute to the ongoing search for novel therapeutic agents with improved efficacy and safety profiles (Abdel-Kader & Talaat, 2023); (Zapol’skii et al., 2022).
Future Directions
properties
IUPAC Name |
3-(3-nitrophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O4/c28-27(29)16-8-4-7-15(9-16)26-23-17-10-20-21(31-13-30-20)11-19(17)24-12-18(23)22(25-26)14-5-2-1-3-6-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOLUEIMUATWCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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